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Compound of Interest

Compound Name: Cbz-4-fluoro-D-phe

Cat. No.: B1166497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-α-

Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe), a key building block in

peptide synthesis and drug discovery. The incorporation of a fluorine atom into the

phenylalanine side chain offers unique properties for probing molecular interactions and

modulating biological activity. This document summarizes nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data, outlines experimental protocols, and presents a general

workflow for its synthesis and characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Cbz-4-fluoro-D-phenylalanine.

It is important to note that a complete, unified dataset for this specific compound is not readily

available in the public domain. Therefore, the data presented here is a composite, based on

spectral information from closely related analogs, including Cbz-D-phenylalanine, 4-fluoro-D,L-

phenylalanine, and other protected fluorinated phenylalanines.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35-7.20 m 5H Cbz-Aromatic H

~7.15-7.00 m 4H 4-Fluorophenyl H

~5.10 s 2H Cbz-CH₂

~4.40 m 1H α-CH

~3.10 m 2H β-CH₂

~10-12 br s 1H Carboxylic Acid OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine

Chemical Shift (δ) ppm Assignment

~174 Carbonyl C (Carboxylic Acid)

~162 (d, ¹JCF ≈ 245 Hz) C4-F

~156 Carbonyl C (Cbz)

~136 Cbz-Aromatic C (quaternary)

~132 C1 (quaternary)

~131 (d, ³JCF ≈ 8 Hz) C2/C6

~128.5 Cbz-Aromatic CH

~128.0 Cbz-Aromatic CH

~127.8 Cbz-Aromatic CH

~115 (d, ²JCF ≈ 21 Hz) C3/C5

~67 Cbz-CH₂

~55 α-CH

~37 β-CH₂
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Note: The chemical shifts and coupling constants are estimates based on data for analogous

compounds. Actual experimental values may vary depending on the solvent and other

acquisition parameters.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Cbz-4-fluoro-D-phenylalanine

Frequency (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

~3050 Medium Aromatic C-H stretch

~1710 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Urethane)

~1530 Strong
N-H bend and C-N stretch

(Amide II)

~1250 Strong
C-O stretch (Carboxylic Acid

and Cbz)

~1220 Strong C-F stretch

~830 Medium
p-disubstituted benzene C-H

bend

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for Cbz-4-fluoro-D-
phenylalanine are outlined below. These represent standard methodologies and may be

adapted based on available instrumentation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Cbz-4-fluoro-D-phenylalanine in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of
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solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Spectral Width: 0-200 ppm.

Reference: TMS at 0.00 ppm or the solvent carbon signal.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic

grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or the KBr pellet

matrix) should be recorded and subtracted from the sample spectrum.

Synthesis and Characterization Workflow
The general workflow for the preparation and spectroscopic analysis of Cbz-4-fluoro-D-
phenylalanine is depicted below. This process begins with the commercially available 4-fluoro-

D-phenylalanine, followed by N-protection using benzyl chloroformate (Cbz-Cl), and concludes

with purification and spectroscopic verification.
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Start: 4-Fluoro-D-phenylalanine

N-Protection Reaction
(Benzyl Chloroformate, Base)

Reaction Workup
(Acidification, Extraction)

Purification
(Recrystallization or Chromatography)

Product: Cbz-4-fluoro-D-phe

Spectroscopic Analysis

1H NMR 13C NMR FTIR

Click to download full resolution via product page

Synthesis and Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic properties of Cbz-4-
fluoro-D-phenylalanine. Researchers can use this information for compound verification,

quality control, and as a basis for more advanced structural and interaction studies in the

context of drug development and chemical biology.
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To cite this document: BenchChem. [Spectroscopic Characterization of Cbz-4-fluoro-D-
phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1166497#spectroscopic-data-of-cbz-4-fluoro-d-phe-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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